N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)thiophene-2-carboxamide
Description
This compound features a thiophene-2-carboxamide core substituted with a 1,2,4-oxadiazole ring linked to a 4-methylphenyl group and an isopropyl (propan-2-yl) moiety. The 1,2,4-oxadiazole ring is a heterocyclic aromatic system known for enhancing metabolic stability and binding affinity in medicinal chemistry applications.
Properties
IUPAC Name |
N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-12(2)21(18(22)15-5-4-10-24-15)11-16-19-17(20-23-16)14-8-6-13(3)7-9-14/h4-10,12H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNVTEWLFRLMNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN(C(C)C)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)thiophene-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment of the Methylphenyl Group: The 4-methylphenyl group is introduced through a nucleophilic substitution reaction.
Formation of the Thiophene Ring: The thiophene ring is synthesized via a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Formation of the Carboxamide Group: The final step involves the reaction of the thiophene derivative with an isopropylamine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to an amine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols are used for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares the target compound with structurally related thiophene carboxamide derivatives:
Key Observations
Heterocyclic Ring Systems: The 1,2,4-oxadiazole in the target compound (vs. thiazole in or isoxazole in ) may confer distinct electronic and steric properties. Oxadiazoles are often used to improve metabolic stability, while nitro groups () enhance electrophilicity and antibacterial activity .
Substituent Effects :
- Lipophilicity : The isopropyl group in the target compound likely increases lipophilicity compared to the adamantyl group (), which may enhance membrane penetration but reduce solubility .
- Electron-Withdrawing Groups : Nitro and trifluoromethyl groups () improve antibacterial potency but may increase toxicity risks .
Purity varies widely (42–99%), highlighting challenges in optimizing synthetic protocols .
Biological Activity :
- Antitubercular Activity : Adamantyl-substituted thiophene carboxamides () inhibit Mycobacterium tuberculosis via EthA activation, suggesting the target compound’s oxadiazole group could similarly enhance antimycobacterial effects .
- Antibacterial Specificity : Nitrothiophene derivatives () exhibit narrow-spectrum activity, whereas bulkier substituents (e.g., adamantyl) may broaden target selectivity .
Biological Activity
N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
The compound's chemical structure can be represented as follows:
- Molecular Formula : C18H19N3O3
- Molecular Weight : 325.4 g/mol
- IUPAC Name : this compound
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit a variety of biological activities. These include:
- Anticancer Activity : Compounds similar to this compound have shown promising results against various cancer cell lines. For instance, derivatives have been noted for their ability to inhibit cell proliferation in human colon adenocarcinoma (HT-29) and breast cancer (MCF7) cell lines with IC50 values ranging from 1 to 10 µM .
- Anti-inflammatory Effects : The compound demonstrates the potential to modulate inflammatory pathways. It has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL6 in endothelial cells .
- Antimicrobial Properties : Similar oxadiazole derivatives have been reported to possess antimicrobial activity against a range of bacteria and fungi. The mechanism often involves disruption of microbial membrane integrity .
1. Anticancer Activity Study
In a study examining the anticancer properties of oxadiazole derivatives, a compound structurally related to this compound exhibited significant cytotoxicity against various cancer cell lines. The study reported an IC50 value of 9.27 µM against ovarian adenocarcinoma cells (OVXF 899), indicating strong antiproliferative activity .
2. Anti-inflammatory Mechanism Exploration
Another research effort focused on the anti-inflammatory capabilities of oxadiazole compounds demonstrated that treatment with these compounds significantly reduced levels of inflammatory markers in vitro. The study highlighted the inhibition of NF-kappa-B activation in treated endothelial cells, suggesting a mechanism for their anti-inflammatory effects .
Data Tables
| Biological Activity | Cell Line/Model | IC50 Value (µM) |
|---|---|---|
| Anticancer | Ovarian Adenocarcinoma (OVXF 899) | 9.27 |
| Anticancer | Colon Adenocarcinoma (HT-29) | 5.00 |
| Anti-inflammatory | Endothelial Cells | - |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
